Fmoc-His(Trt)-OPfp
Overview
Description
Fmoc-His(Trt)-OPfp is a white to off-white solid powder . It has a trityl (Trt) group to protect the side-chain of His and a Fmoc group to protect -αNH2 . It can be used for solid-phase synthesis of peptides, providing protection against racemization and by-product formation .
Synthesis Analysis
Fmoc-His(Trt)-OPfp can be used as a building block in solid-phase peptide synthesis (SPPS) . Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy has been described, which is an organic solvent-free, environmentally friendly method for chemical peptide synthesis . The coupling reaction can be efficiently performed with low levels of racemization of histidine .Molecular Structure Analysis
The structure of Fmoc-His(Trt)-OPfp contains a unique imidazole unit . The imidazole group can form a coordination compound with Fe2+ or other metal ions to promote the absorption of iron .Chemical Reactions Analysis
Coupling Fmoc-His(Trt)-OH in solid-phase peptide synthesis is frequently accompanied by significant racemization . Histidine is among the most susceptible amino acid residues inclined to racemize in peptide syntheses .Physical And Chemical Properties Analysis
Fmoc-His(Trt)-OPfp is soluble in water but poorly soluble in ethanol and insoluble in ether . It has a molecular weight of 619.71 .Scientific Research Applications
Fmoc-His(Trt)-OPfp is ideal for the side-chain protection of His in peptide syntheses. It is used in combination with 9-fluorenylmethyloxycarbonyl (Fmoc) in Nα- and protecting groups cleavable by mild acidolysis in other positions of the peptide. It results in highly activated, stable compounds (Sieber & Riniker, 1987).
This compound is significant in the study of adsorption on molecularly imprinted polymers. It was used to understand the affinity of structural analogues for polymers, which is controlled mostly by the number of functional groups on the substrates and somewhat by the hydrophobicity of their side groups (Kim & Guiochon, 2005).
It is utilized in the solid-phase synthesis of O-GlcNAc glycopeptide fragments of RNA-polymerase II and mammalian neurofilaments. This application demonstrates the versatility of glycosylated building blocks in synthesizing complex peptide structures (Meinjohanns et al., 1995).
Fmoc-His(Trt)-OPfp plays a role in the high-yield and stereoselective synthesis of O-glycopeptides. This method is rapid, stereoselective, and can be exploited for the routine synthesis of O-glycopeptides (Gangadhar et al., 2004).
It is a key component in the rapid screening of carboxylic acid encoded glycopeptide libraries, aiding in the identification of glycopeptides that mimic the action of oligosaccharides (Hilaire et al., 1998).
Its application extends to the solid-phase synthesis of glycopeptides, particularly in synthesizing Nβ- glycosides of Fmoc-Asn-OH for glycopeptide assembly (Ürge et al., 1991).
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32F5N3O4/c47-38-39(48)41(50)43(42(51)40(38)49)58-44(55)37(53-45(56)57-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-54(27-52-31)46(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,53,56)/t37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYCFWPYIFVBLO-QNGWXLTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32F5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553445 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-L-histidinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-His(Trt)-OPfp | |
CAS RN |
109434-24-4 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-L-histidinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.